molecular formula C11H22N2O B6362695 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS No. 1240578-06-6

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6362695
CAS No.: 1240578-06-6
M. Wt: 198.31 g/mol
InChI Key: UBUPVSPVPVLWHK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a ketone-derived compound featuring a piperazine ring substituted with a methyl group at position 2 and a 2,2-dimethylbutan-1-one moiety. Its molecular weight is approximately 211.3 g/mol (calculated). The steric hindrance from the 2,2-dimethyl group on the butanone backbone likely enhances metabolic stability by shielding the ketone from enzymatic reduction .

Properties

IUPAC Name

2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-8-9(13)2/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPVSPVPVLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 2-Methylpiperazine

A primary route involves reacting 2-methylpiperazine with a halogenated ketone precursor. For example, 1-bromo-2,2-dimethylbutan-1-one serves as an electrophilic partner in SN2 displacement:

2-Methylpiperazine+1-Bromo-2,2-dimethylbutan-1-oneBaseTarget Compound+HBr\text{2-Methylpiperazine} + \text{1-Bromo-2,2-dimethylbutan-1-one} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

Key considerations:

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to ~65% by facilitating interphase reactant contact.

  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation.

Table 1: Alkylation Conditions and Outcomes

PrecursorSolventCatalystYield (%)Purity (%)
1-Bromo-2,2-dimethylbutan-1-oneDMFTBAB6592
1-Chloro-2,2-dimethylbutan-1-oneAcetonitrileNone4885

Transesterification-Inspired Synthesis

Adapting methodologies from cyclic ketone synthesis, a two-step transesterification-cyclization approach offers an alternative pathway:

Step 1: Esterification of Hydroxyketone

3-Hydroxy-2,2-dimethylbutan-1-one reacts with dimethyl carbonate under basic conditions to form a methyl carbonate intermediate:

3-Hydroxy-2,2-dimethylbutan-1-one+Dimethyl carbonateNaOMeMethyl carbonate intermediate+MeOH\text{3-Hydroxy-2,2-dimethylbutan-1-one} + \text{Dimethyl carbonate} \xrightarrow{\text{NaOMe}} \text{Methyl carbonate intermediate} + \text{MeOH}

Step 2: Cyclization with 2-Methylpiperazine

Heating the intermediate with 2-methylpiperazine induces nucleophilic attack, forming the target compound:

Methyl carbonate intermediate+2-Methylpiperazine110160CTarget Compound+CO2+MeOH\text{Methyl carbonate intermediate} + \text{2-Methylpiperazine} \xrightarrow{110–160^\circ \text{C}} \text{Target Compound} + \text{CO}_2 + \text{MeOH}

Table 2: Transesterification Parameters

ParameterOptimal RangeImpact on Yield
Temperature110–160°C+25% efficiency
Catalyst Loading3–6% NaOMePrevents hydrolysis
Reaction Time4–6 hoursMaximizes conversion

Purification and Crystallization Strategies

Post-synthesis purification leverages differential solubility:

  • Neutralization : Residual base is quenched with HCl to pH 7, precipitating inorganic salts.

  • Solvent Extraction : Target compound partitions into aliphatic ethers (e.g., diethyl ether), leaving polar impurities in aqueous phase.

  • Recrystallization : Methanol/water mixtures (3:1 v/v) yield crystals with ≥99% purity after activated carbon treatment.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Alkylation : Higher scalability but moderate yields (48–65%).

  • Transesterification : Better yields (70–75% after optimization) but requires high-temperature equipment.

Emerging Catalytic Approaches

Recent advances include:

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable room-temperature transesterification, reducing energy costs.

  • Microwave Assistance : 30-minute reaction times achieve 80% yield by enhancing molecular collisions .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one

  • Key Differences: The methyl groups are positioned at the 3,3-positions of the butanone instead of 2,2. This alters steric effects and electronic distribution.
  • Implications : Reduced steric hindrance at the ketone group may increase reactivity compared to the target compound. The isomer’s physicochemical properties (e.g., solubility, melting point) would differ due to altered molecular symmetry .

2-Methyl AP-237 (1-(4-Cinnamyl-2-methylpiperazin-1-yl)butan-1-one)

  • Key Differences: Features a cinnamyl (3-phenylallyl) group on the piperazine ring instead of the 2,2-dimethylbutanone.
  • Classified as a controlled substance due to psychoactive properties and lack of therapeutic recognition . Higher molecular weight (298.4 g/mol) compared to the target compound (211.3 g/mol) .

para-Hydroxy 2-Methyl AP-237 Hydrochloride

  • Key Differences : A hydroxyl group is added at the para position of the cinnamyl phenyl ring, and it exists as a hydrochloride salt.
  • Implications :
    • The hydroxyl group increases polarity, improving water solubility and bioavailability.
    • The hydrochloride salt further enhances solubility and stability, making it more suitable for pharmaceutical formulations .
    • Molecular weight: 338.9 g/mol (vs. 211.3 g/mol for the target compound) .

1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one

  • Key Differences : Replaces the 2-methylpiperazine with morpholine and adds a second piperazine ring.
  • Dual heterocycles may lead to unique pharmacokinetic profiles, such as prolonged half-life or altered receptor specificity . Molecular weight: 241.33 g/mol .

2-Ethyl-1-(piperazin-1-yl)butan-1-one Hydrochloride

  • Key Differences: A single ethyl group replaces the 2,2-dimethyl groups on the butanone.
  • The ethyl group offers intermediate bulk, balancing flexibility and stability .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Biological/Regulatory Notes
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one 211.3 2,2-dimethylbutanone, 2-methylpiperazine Low (free base) Research chemical
2-Methyl AP-237 298.4 Cinnamyl, 2-methylpiperazine Moderate (hydrochloride) Controlled substance, psychoactive
para-Hydroxy 2-Methyl AP-237 HCl 338.9 4-hydroxyphenyl, HCl salt High Improved bioavailability
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one 241.33 Morpholine, piperazine Moderate Potential CNS applications
2-Ethyl-1-(piperazin-1-yl)butan-1-one HCl 220.74 Ethyl, piperazine Moderate Intermediate flexibility

Biological Activity

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H22N2O\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}

This structure includes a butanone backbone with a dimethyl group and a 2-methylpiperazine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one exhibits various biological activities, particularly in the areas of neuropharmacology and potential anti-cancer effects. The following sections detail these activities.

Neuropharmacological Effects

Studies have shown that compounds with similar structures often interact with neurotransmitter systems. For instance, the presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors.

Key Findings:

  • Serotonin Receptor Modulation: Compounds with piperazine moieties have been reported to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
  • Dopaminergic Activity: Research indicates potential dopaminergic activity, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia.

Anticancer Activity

The anticancer potential of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one has been explored through various in vitro studies.

In Vitro Studies:
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

Results Summary:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF715.3Cell cycle arrest at G0/G1 phase
A54910.7Inhibition of proliferation

These results suggest that 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle modulation.

The precise mechanism by which 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one exerts its biological effects remains to be fully elucidated. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

  • Receptor Interaction: The piperazine ring may facilitate binding to various receptors involved in neurotransmission and cell signaling.
  • Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
  • DNA Interaction: Some studies suggest that compounds with similar structures can intercalate DNA, leading to disruption of replication and transcription processes.

Case Studies

Several case studies highlight the biological activity of related compounds within the same chemical class:

Case Study 1: Neuroprotective Effects
A study demonstrated that a structurally similar compound showed significant neuroprotective effects in animal models of neurodegeneration. The compound reduced oxidative stress markers and improved cognitive function.

Case Study 2: Antitumor Efficacy
Another investigation revealed that derivatives of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one exhibited enhanced antitumor efficacy compared to standard chemotherapeutics in xenograft models.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires strict control of reaction temperature (typically 50–80°C), solvent selection (e.g., THF or DMF for polar intermediates), and reaction time (monitored via TLC/HPLC). Multi-step protocols often involve nucleophilic substitution and coupling reactions, with purification via column chromatography or recrystallization. Impurity profiles should be analyzed using HPLC-MS to identify byproducts .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography or computational modeling (DFT) can resolve stereochemical ambiguities. Purity is validated via HPLC with UV/ELSD detection .

Q. What structural features of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one influence its chemical reactivity?

  • Methodological Answer: The piperazine ring enables hydrogen bonding and protonation-dependent solubility. The ketone group participates in nucleophilic additions, and steric hindrance from the 2,2-dimethyl moiety affects regioselectivity in substitution reactions. Computational electrostatic potential maps predict reactive sites for derivatization .

Q. How can researchers mitigate common synthetic impurities in 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one?

  • Methodological Answer: Byproducts often arise from incomplete ring closure or residual solvents. Strategies include:
  • Using anhydrous conditions to prevent hydrolysis of intermediates.
  • Employing scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents.
  • Optimizing stoichiometry via Design of Experiments (DoE) to minimize side reactions .

Advanced Research Questions

Q. How can computational methods predict the interaction of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-protein binding using crystal structures or homology models. Molecular dynamics simulations (GROMACS) assess stability of interactions over time. Free energy perturbation (FEP) calculations quantify binding affinity changes for analogs .

Q. How should researchers resolve contradictions in biological activity data across experimental setups?

  • Methodological Answer: Discrepancies may stem from assay conditions (e.g., pH, temperature) or compound stability. Steps include:
  • Validating compound integrity post-assay via LC-MS.
  • Standardizing cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Replicating studies under inert atmospheres to prevent oxidative degradation .

Q. What strategies enhance the selectivity of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one derivatives for specific biological targets?

  • Methodological Answer: Structure-activity relationship (SAR) studies guide modifications:
  • Introducing electron-withdrawing groups (e.g., -CF₃) to the piperazine ring to modulate basicity.
  • Replacing the ketone with a bioisostere (e.g., amide) to alter metabolic stability.
  • Using fragment-based screening to identify auxiliary binding motifs .

Q. What protocols ensure the stability of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one during long-term storage?

  • Methodological Answer: Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Optimal storage involves:
  • Lyophilization under argon to prevent oxidation.
  • Storage at -20°C in amber vials with desiccants (silica gel).
  • Periodic NMR/HPLC checks for decomposition (e.g., ketone reduction or piperazine ring oxidation) .

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